alpha-Chlorocinnamaldehyde

Descripción general

Descripción

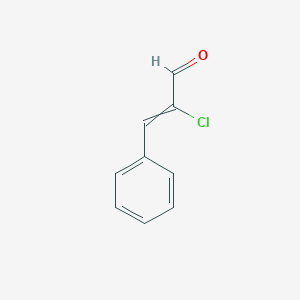

Alpha-Chlorocinnamaldehyde, also known as 2-Propenal, 2-chloro-3-phenyl-, is an organic compound with the molecular formula C9H7ClO and a molecular weight of 166.604 g/mol . It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the alpha position of the propenal group. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

Alpha-Chlorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of cinnamaldehyde. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction proceeds as follows:

Cinnamaldehyde+Cl2→this compound

Industrial production methods may involve similar chlorination processes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:

Reduction: It can be reduced to form allylic alcohols.

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted cinnamaldehyde derivatives.

Common reagents used in these reactions include reducing agents like calcium amidoborane and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Alpha-Chlorocinnamaldehyde has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used as a corrosion inhibitor for metals like ARMCO iron in acidic environments.

Mecanismo De Acción

The mechanism of action of alpha-Chlorocinnamaldehyde involves its interaction with various molecular targets. For instance, as a corrosion inhibitor, it forms a protective layer on the metal surface, preventing further oxidation and degradation . In biological systems, its mechanism may involve the inhibition of specific enzymes or pathways, leading to its observed antimicrobial or anticancer effects.

Comparación Con Compuestos Similares

Alpha-Chlorocinnamaldehyde can be compared with other cinnamaldehyde derivatives, such as:

4-Chlorocinnamaldehyde: Similar in structure but with the chlorine atom at the para position of the phenyl ring.

4-Nitrocinnamaldehyde: Contains a nitro group instead of a chlorine atom, leading to different chemical properties and reactivity.

3,4,5-Trimethoxybenzaldehyde: A derivative with methoxy groups, showing different reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and industry.

Actividad Biológica

Alpha-Chlorocinnamaldehyde (α-CCA), a chlorinated derivative of cinnamaldehyde, has garnered attention for its diverse biological activities. This compound, with the molecular formula C₉H₇ClO and CAS number 18365-42-9, exhibits properties that may have significant implications in pharmacology and biochemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the alpha position of the carbon chain adjacent to the aldehyde group. It appears as a colorless to light brown liquid with a pungent odor and is soluble in most organic solvents. Its structural features suggest potential biological interactions similar to those observed with cinnamaldehyde, which is known for its antimicrobial and antioxidant properties.

1. Tyrosinase Inhibition

One of the most notable biological activities of α-CCA is its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. Research indicates that α-CCA acts as a reversible inhibitor of both monophenolase and diphenolase activities of mushroom tyrosinase. The IC50 values for α-CCA were found to be 0.140 mM for monophenolase activity and 0.110 mM for diphenolase activity . This inhibition reduces the formation of o-quinones, intermediates in melanin production, which may have implications for skin whitening agents.

2. Enhancement of Chemotherapeutic Efficacy

Studies involving human NHIK 3025 cells demonstrated that α-CCA enhances the cell-inactivating effects of cis-Diamminedichloroplatinum (II) without increasing platinum accumulation within the cells. This suggests a potential role in improving the efficacy of certain chemotherapeutic agents by influencing drug uptake mechanisms.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its nanoscaled formulation has shown improved biological safety and enhanced antibacterial effects compared to its non-nanoscaled counterpart. This could make it a candidate for developing new antimicrobial agents .

Comparative Analysis with Other Derivatives

The biological activity of α-CCA can be compared with other cinnamaldehyde derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cinnamaldehyde | Non-chlorinated analogue | Naturally occurring compound; used in flavoring |

| Alpha-Bromo-Cinnamaldehyde | Brominated analogue | Exhibits antiviral properties against certain viruses |

| 4-Chlorocinnamaldehyde | Chlorinated at different position | Potentially different biological activities |

| Beta-Chlorocinnamaldehyde | Chlorinated at beta position | Different reactivity patterns compared to alpha form |

This compound's unique inhibitory effects on tyrosinase distinguish it from other compounds, highlighting its potential applications in cosmetic formulations .

The mechanisms underlying the biological activities of α-CCA involve interactions at the molecular level:

- Tyrosinase Inhibition : Molecular docking studies suggest that α-CCA interacts with amino acid residues at the active site of tyrosinase, inducing conformational changes that hinder catalytic function without forming metal interactions with copper ions present in the enzyme .

- Cellular Uptake Enhancement : The compound's ability to enhance drug uptake may involve modulation of cellular membrane dynamics or transport mechanisms, although specific pathways require further investigation.

Case Studies

- Antifungal Activity : A study investigated various cinnamaldehyde derivatives, including α-CCA, against Penicillium digitatum, a major postharvest pathogen in citrus fruits. The results indicated that certain derivatives significantly reduced spore germination and fungal growth, suggesting potential applications in food preservation .

- Nanoemulsion Formulation : Research on α-CCA nanoemulsions demonstrated enhanced antibacterial activity against foodborne pathogens, providing insights into its application within food safety contexts .

Propiedades

IUPAC Name |

2-chloro-3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRRAKOHPKFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-42-9 | |

| Record name | α-Chlorocinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18365-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.